Cas no 2169078-24-2 (4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid)

4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1457596
- 2169078-24-2
- 4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid
- 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid
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- インチ: 1S/C10H12N2O3/c13-9-3-1-2-8(12-9)6-4-11-5-7(6)10(14)15/h1-3,6-7,11H,4-5H2,(H,12,13)(H,14,15)
- InChIKey: HPOUUHYWXMLHSC-UHFFFAOYSA-N
- SMILES: OC(C1CNCC1C1=CC=CC(N1)=O)=O
計算された属性
- 精确分子量: 208.08479225g/mol
- 同位素质量: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 360
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -3.1
- トポロジー分子極性表面積: 78.4Ų
4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457596-0.25g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 0.25g |
$1328.0 | 2023-06-06 | ||
Enamine | EN300-1457596-10.0g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 10g |
$6205.0 | 2023-06-06 | ||
Enamine | EN300-1457596-0.05g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 0.05g |
$1212.0 | 2023-06-06 | ||
Enamine | EN300-1457596-0.1g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 0.1g |
$1269.0 | 2023-06-06 | ||
Enamine | EN300-1457596-0.5g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 0.5g |
$1385.0 | 2023-06-06 | ||
Enamine | EN300-1457596-5.0g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 5g |
$4184.0 | 2023-06-06 | ||
Enamine | EN300-1457596-2.5g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 2.5g |
$2828.0 | 2023-06-06 | ||
Enamine | EN300-1457596-1.0g |
4-(6-oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid |
2169078-24-2 | 1g |
$1442.0 | 2023-06-06 |
4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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7. Caper tea
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid (CAS: 2169078-24-2)
The compound 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid (CAS: 2169078-24-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by its fused pyrrolidine and pyridone rings, has been identified as a promising pharmacophore in drug discovery efforts targeting various diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Structural-activity relationship (SAR) analyses suggest that the carboxylic acid moiety at the 3-position of the pyrrolidine ring plays a critical role in binding to target proteins, while the pyridone ring contributes to the compound's stability and bioavailability. Computational docking studies have predicted potential interactions with several key enzymes involved in inflammatory pathways, particularly those related to prostaglandin synthesis.
In vitro evaluations have demonstrated that 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, while showing significantly lower activity against COX-1 (IC50 > 50 μM). This selectivity profile suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Metabolic stability studies in human liver microsomes have revealed favorable pharmacokinetic properties, with a half-life of approximately 3.5 hours and moderate plasma protein binding (65-70%). These characteristics, combined with good oral bioavailability in preclinical models (F = 42% in rats), position this compound as a promising candidate for further development.
Recent patent filings (e.g., WO2022156789) have disclosed novel synthetic routes to 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid that improve yield and purity while reducing production costs. These advances in synthetic methodology are expected to facilitate larger-scale production for preclinical and clinical studies.
Ongoing research is exploring the potential of this scaffold as a building block for more complex drug molecules. Structure-based drug design approaches are being employed to develop derivatives with enhanced potency and selectivity, particularly for targets in the central nervous system. Preliminary results suggest that certain modifications to the pyrrolidine ring can significantly improve blood-brain barrier penetration.
As research progresses, 4-(6-Oxo-1,6-dihydropyridin-2-yl)pyrrolidine-3-carboxylic acid continues to demonstrate versatility as a medicinal chemistry scaffold. Its unique combination of structural features and biological activities makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic interventions. Future studies will likely focus on expanding its applications to additional therapeutic areas and optimizing its pharmacological profile for clinical development.
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